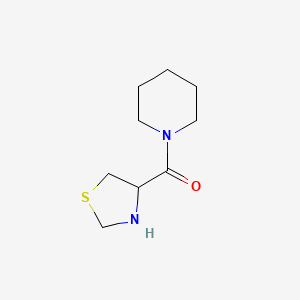

1-(1,3-Thiazolidine-4-carbonyl)piperidine

Vue d'ensemble

Description

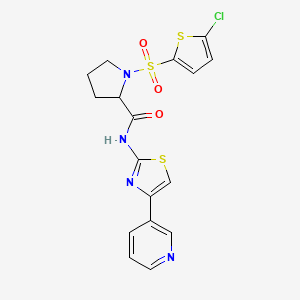

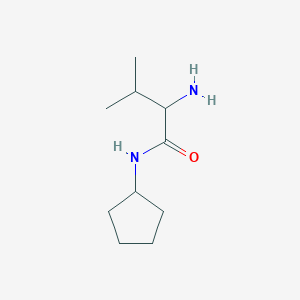

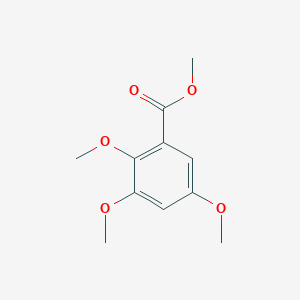

“1-(1,3-Thiazolidine-4-carbonyl)piperidine” is a specialty product for proteomics research . It has a molecular formula of C9H16N2OS and a molecular weight of 200.3 .

Synthesis Analysis

Thiazolidine motifs, which include “this compound”, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Chemical Reactions Analysis

Thiazolidine motifs, including “this compound”, are known to undergo various chemical reactions . For instance, they can react with 1,2-aminothiols and aldehydes to form thiazolidine . This reaction is fast, efficient, and stable under physiological conditions, and does not require any catalyst .Applications De Recherche Scientifique

Chemistry and Biological Activities

1,3-Thiazolidin-4-ones, including structures similar to 1-(1,3-Thiazolidine-4-carbonyl)piperidine, are significant in medicinal chemistry due to their wide range of biological activities. These compounds serve as key synthons for various biologically active molecules, highlighting their importance in drug design and development. Their diverse biological properties have made them subjects of extensive studies, especially for their roles in antimicrobial, anti-inflammatory, antioxidant, and antitumor activities. Modifications at the 2 and 3 positions of the thiazolidinone ring are particularly focused on enhancing these biological effects (Cunico, Gomes, & Vellasco, 2008).

Antioxidant Applications

Thiazolidinone derivatives have been synthesized and evaluated as antioxidants for local base stock oils. These compounds demonstrated significant efficiency in preventing oxidation, a property that is critical in extending the shelf life and performance of industrial oils. The study of these derivatives reveals the potential of thiazolidinone compounds in industrial applications beyond their medicinal uses (Mohammed et al., 2019).

Antimicrobial and Antitumor Activities

Thiazolidinones have shown promising results in antimicrobial and antitumor screenings. Novel derivatives have been synthesized to explore their efficacy against various bacterial and fungal strains, as well as their potential in cancer therapy. This includes their use in preclinical models for conditions such as glioblastoma multiforme, indicating their capacity to inhibit cancer cell growth selectively without harming non-transformed cells. The selective toxicity towards cancer cells, along with the ability to affect nitric oxide metabolism, underscores the therapeutic potential of these compounds in oncology (Silveira et al., 2017).

Environmental Applications

The design and synthesis of thiazolidinone derivatives extend to environmental applications, such as the development of fluorescent pH sensors. These sensors exploit the intramolecular hydrogen bonding capabilities of thiazolidinone compounds, demonstrating their versatility in monitoring pH variations in various settings. The sensitivity of these compounds to weakly acidic conditions, along with their strong fluorescence quenching and red-shift abilities, highlight their potential in analytical and environmental chemistry (Cui et al., 2004).

Orientations Futures

Thiazolidine motifs, including “1-(1,3-Thiazolidine-4-carbonyl)piperidine”, have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Mécanisme D'action

Target of Action

It is known that thiazolidinediones, a class of compounds to which this molecule belongs, typically stimulate the peroxisome proliferator-activated receptor-γ (ppar-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in regulating adipocyte differentiation and glucose homeostasis .

Mode of Action

Thiazolidinediones generally work by binding to ppar-γ, leading to changes in the expression of genes involved in glucose and lipid metabolism . This results in enhanced insulin sensitivity and improved metabolic control .

Biochemical Pathways

Thiazolidinediones, including potentially 1-(1,3-Thiazolidine-4-carbonyl)piperidine, affect several biochemical pathways. By activating PPAR-γ, they influence the transcription of numerous genes involved in glucose and lipid metabolism . This can lead to increased glucose uptake, decreased hepatic glucose production, and improved lipid profile .

Pharmacokinetics

Thiazolidinediones are generally well absorbed orally and widely distributed in the body . They are metabolized in the liver and excreted in the bile and urine .

Result of Action

Thiazolidinediones typically result in improved insulin sensitivity, reduced blood glucose levels, and beneficial effects on lipid metabolism .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and activity of many drugs .

Propriétés

IUPAC Name |

piperidin-1-yl(1,3-thiazolidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2OS/c12-9(8-6-13-7-10-8)11-4-2-1-3-5-11/h8,10H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZCWPXBWHFGNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CSCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-3-hydroxy-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3212483.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212492.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3212500.png)